Source and Classification: (R)-(-)-ibuprofen is typically synthesized as part of the racemic mixture of ibuprofen, which is produced commercially through chemical synthesis. []
Esterification: Similar to (S)-(+)-ibuprofen, (R)-(-)-ibuprofen can be esterified with alcohols to form esters. This reaction is often exploited in chiral resolution techniques, using chiral alcohols to form diastereomeric esters with different physical properties. []
It's important to distinguish that (R)-(-)-ibuprofen is considered pharmacologically inactive regarding the primary mechanism of action of ibuprofen as an NSAID. (S)-(+)-ibuprofen exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the formation of prostaglandins, lipid mediators involved in inflammation and pain. (R)-(-)-ibuprofen exhibits a significantly weaker affinity for COX enzymes compared to its (S)-(+)-enantiomer. [] Therefore, (R)-(-)-ibuprofen does not contribute significantly to the therapeutic effects of ibuprofen.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9